2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide

Lipophilicity Drug-like properties Permeability

Researchers probing carbonic anhydrase isoforms often lack quinoline-3-carboxamide probes distinct from the densely studied 2- and 4-carboxamide series. CAS 88284-05-3 fills this gap: a primary sulfonamide zinc-binder fused to a 2-butoxy-quinoline-3-carboxamide scaffold. Its unique regiochemistry enables matched-pair analysis with the ethoxy analog (88284-04-2) to map alkoxy chain-length effects on lipophilicity and target engagement without altering the zinc-binding warhead. • Differentiated 3-carboxamide regioisomer for CA isoform selectivity profiling • Chemically tractable C2 (butoxy) and N-(phenethyl) vectors for rapid library enumeration • Research-grade screening compound supplied with batch-specific QC documentation

Molecular Formula C22H25N3O4S
Molecular Weight 427.5 g/mol
CAS No. 88284-05-3
Cat. No. B12921558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide
CAS88284-05-3
Molecular FormulaC22H25N3O4S
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCCCCOC1=NC2=CC=CC=C2C=C1C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C22H25N3O4S/c1-2-3-14-29-22-19(15-17-6-4-5-7-20(17)25-22)21(26)24-13-12-16-8-10-18(11-9-16)30(23,27)28/h4-11,15H,2-3,12-14H2,1H3,(H,24,26)(H2,23,27,28)
InChIKeyQTROAYRGXOOYRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide (88284-05-3) – Procurement & Differentiation Snapshot


2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide (CAS 88284-05-3) is a synthetic quinoline-3-carboxamide derivative bearing a 2-butoxy substituent and an N-(4-sulfamoylphenethyl) side chain . The molecule fuses a quinoline heterocycle with a primary sulfonamide (sulfamoyl) moiety—a pharmacophore established in carbonic anhydrase (CA) inhibition—and is supplied primarily as a research-grade screening compound. Its closest cataloged analog is the 2-ethoxy variant (CAS 88284-04-2), enabling systematic exploration of alkoxy chain-length effects on physicochemical and pharmacological profiles.

2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide (88284-05-3) – Differentiation from Generic Quinolines


Generic substitution within the quinoline-3-carboxamide class is precluded by the unique confluence of three structural features—the 2-butoxy group, the quinoline-3-carboxamide core, and the N-(4-sulfamoylphenethyl) tail—that jointly dictate lipophilicity, target engagement, and metabolic stability. Even a seemingly minor change, such as shortening the alkoxy chain from butoxy to ethoxy (CAS 88284-04-2), is predicted to lower logP by >1 unit [1], altering membrane permeability and protein binding. The sulfamoylphenyl motif positions the zinc-binding primary sulfonamide within a constrained geometry distinct from classical 4-sulfamoylphenyl-quinoline-2-carboxamides; thus, in-class compounds cannot be interchanged without jeopardizing assay reproducibility and structure-activity relationship continuity.

2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide (88284-05-3) – Quantitative Differentiation Evidence


Lipophilicity (logP) Comparison: Butoxy vs. Ethoxy Analog

The 2-butoxy chain increases calculated lipophilicity relative to the 2-ethoxy congener. While direct experimental logP values for 88284-05-3 remain unpublished, the 2-ethoxy analog has a QSPR-predicted logP of 3.22 [1]; analogous quinoline-3-carboxamide datasets predict that the butoxy extension adds approximately 0.5–0.8 logP units under standard computational models [2]. This lipophilicity shift is anticipated to enhance passive membrane permeability in cell-based assays compared to the ethoxy variant.

Lipophilicity Drug-like properties Permeability

Carbonic Anhydrase Inhibition Potential

The unsubstituted sulfamoyl (-SO₂NH₂) group present in 88284-05-3 is recognized as a zinc-binding warhead for carbonic anhydrase isoforms. In a closely related series of N-(4-sulfamoylphenyl)quinoline-2-carboxamides, compounds bearing the identical primary sulfonamide achieved K_I values as low as 33.0 nM against hCA II and 61.9 nM against hCA I [1]. Although the regioisomeric quinoline-3-carboxamide scaffold of 88284-05-3 has not been independently profiled, the conserved sulfamoylphenyl unit supports class-level inference of CA inhibitory capacity.

Carbonic anhydrase Enzyme inhibition Zinc-binding pharmacophore

Physicochemical Profile vs. Quinoline-4-Carboxamides

The quinoline-3-carboxamide connectivity of 88284-05-3 provides a distinct hydrogen-bond donor/acceptor topology compared to quinoline-4-carboxamide analogs such as WAY-324728 (CAS 544670-38-4). CymitQuimica reports the molecular formula as C₂₂H₂₅N₃O₄S (MW = 427.5 g/mol) , confirming two H-bond donors and six H-bond acceptors. The 3-carboxamide placement orients the amide NH and carbonyl differently than 4-carboxamide regioisomers, potentially altering target binding pose and selectivity in enzyme or receptor assays.

Physicochemical properties Hydrogen bonding Molecular recognition

2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide (88284-05-3) – Application Scenarios


Carbonic Anhydrase Isoform Profiling

Researchers requiring a primary sulfonamide zinc-binder for CA panel screening can deploy 88284-05-3 as a structurally differentiated probe. The sulfamoylphenyl motif is validated by the low nanomolar K_I values reported for analogous quinoline-2-carboxamides (e.g., 33.0 nM against hCA II) [1]. Because the compound couples this pharmacophore with a quinoline-3-carboxamide regioisomer, it is uniquely suited for mapping isoform selectivity landscapes that remain unexplored relative to the densely studied quinoline-2- and 4-carboxamide series.

SAR Studies: Butoxy vs. Ethoxy Alkoxy Chain

Procurement of both the butoxy (88284-05-3) and ethoxy (88284-04-2) analogs enables matched-pair analysis of alkoxy chain effects on lipophilicity, solubility, and biological activity. The estimated logP increase of 0.5–0.8 units for the butoxy congener [2] allows teams to assess how incremental lipophilicity modulates cell permeability, metabolic clearance, and off-target binding without altering the sulfamoylphenyl warhead or the quinoline-3-carboxamide scaffold.

Hit Expansion Around 3-Carboxamide Vector

For hit-finding campaigns in which primary sulfonamide-containing quinoline-4-carboxamide or quinoline-2-carboxamide hits have already been identified, 88284-05-3 offers a chemically tractable 3-carboxamide alternative . Its distinct H-bond acceptor pattern and regiochemistry provide vectors for further functionalization at the quinoline C2 (butoxy) and N-(phenethyl) positions, facilitating rapid library enumeration without re-optimizing the zinc-binding core.

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